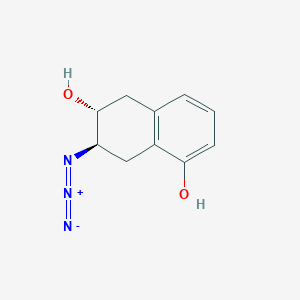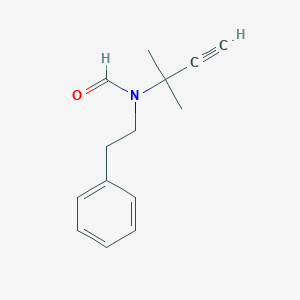
N-(2-Methylbut-3-yn-2-yl)-N-(2-phenylethyl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methylbut-3-yn-2-yl)-N-(2-phenylethyl)formamide is an organic compound characterized by its unique structure, which includes a formamide group attached to a 2-methylbut-3-yn-2-yl and a 2-phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylbut-3-yn-2-yl)-N-(2-phenylethyl)formamide typically involves the reaction of 2-methylbut-3-yn-2-amine with 2-phenylethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
化学反応の分析
Types of Reactions
N-(2-Methylbut-3-yn-2-yl)-N-(2-phenylethyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
科学的研究の応用
N-(2-Methylbut-3-yn-2-yl)-N-(2-phenylethyl)formamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-Methylbut-3-yn-2-yl)-N-(2-phenylethyl)formamide involves its interaction with specific molecular targets and pathways. The formamide group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to participate in various biochemical reactions, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- N-(2-Methylbut-3-yn-2-yl)-N-(2-phenylethyl)acetamide
- N-(2-Methylbut-3-yn-2-yl)-N-(2-phenylethyl)benzamide
- N-(2-Methylbut-3-yn-2-yl)-N-(2-phenylethyl)propionamide
Uniqueness
N-(2-Methylbut-3-yn-2-yl)-N-(2-phenylethyl)formamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
54044-08-5 |
|---|---|
分子式 |
C14H17NO |
分子量 |
215.29 g/mol |
IUPAC名 |
N-(2-methylbut-3-yn-2-yl)-N-(2-phenylethyl)formamide |
InChI |
InChI=1S/C14H17NO/c1-4-14(2,3)15(12-16)11-10-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3 |
InChIキー |
HNRUKGPEQLCBOY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#C)N(CCC1=CC=CC=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


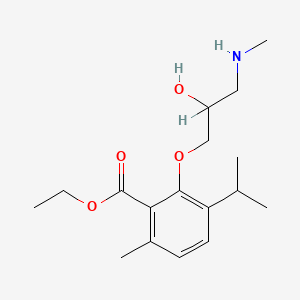
![{[(2,6,6-Trimethylcyclohex-2-en-1-yl)methyl]sulfanyl}benzene](/img/structure/B14638830.png)
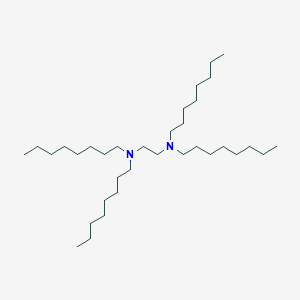
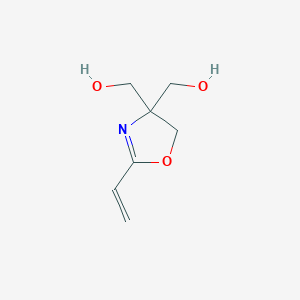
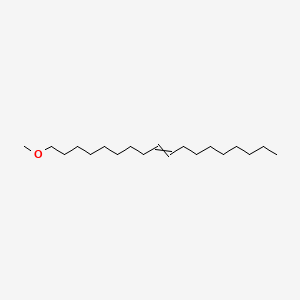

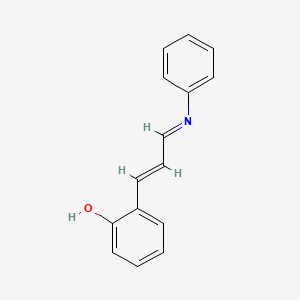
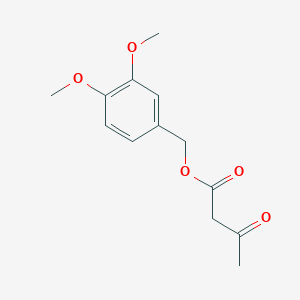
![6-Chloro-5H-benzo[7]annulene](/img/structure/B14638873.png)
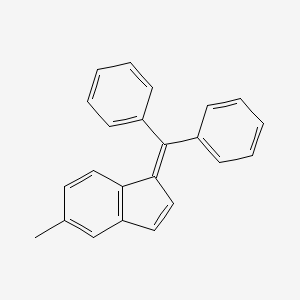
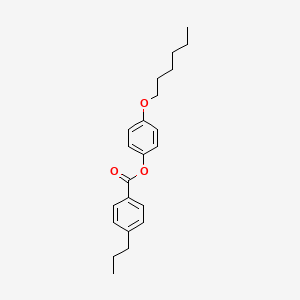
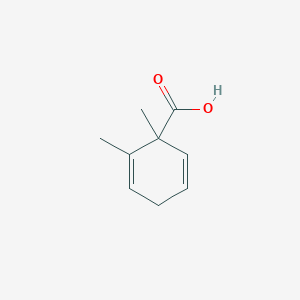
![N,5-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-2,4,8,9-tetrazabicyclo[4.3.0]nona-1,3,5,7-tetraene-7-carboximidamide](/img/structure/B14638891.png)
